molecular formula C14H30O2 B15165683 1-Methoxy-2-(methoxymethyl)-2-methyldecane CAS No. 635689-61-1

1-Methoxy-2-(methoxymethyl)-2-methyldecane

Cat. No.: B15165683
CAS No.: 635689-61-1
M. Wt: 230.39 g/mol
InChI Key: SHFQQELHDBUGFP-UHFFFAOYSA-N
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Description

1-Methoxy-2-(methoxymethyl)-2-methyldecane (CAS No. 635689-61-1) is a branched aliphatic ether with the molecular formula C₁₃H₂₈O₂ (MW: 216.36 g/mol) . Its structure features a decane backbone substituted with a methoxy group (-OCH₃) and a methoxymethyl group (-CH₂-O-CH₃) at the 2-position, along with a methyl branch at the same carbon (Figure 1).

Properties

CAS No.

635689-61-1

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

1-methoxy-2-(methoxymethyl)-2-methyldecane

InChI

InChI=1S/C14H30O2/c1-5-6-7-8-9-10-11-14(2,12-15-3)13-16-4/h5-13H2,1-4H3

InChI Key

SHFQQELHDBUGFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(COC)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(methoxymethyl)-2-methyldecane typically involves the reaction of decane derivatives with methanol under specific conditions. The process may include:

    Methoxylation: Introduction of methoxy groups using methanol and a catalyst.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes, utilizing advanced reactors and catalysts to achieve high yield and purity. The process is optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(methoxymethyl)-2-methyldecane can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with halogens or other substituents to replace methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation can be carried out using chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution may result in halogenated derivatives.

Scientific Research Applications

1-Methoxy-2-(methoxymethyl)-2-methyldecane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(methoxymethyl)-2-methyldecane involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Key Properties :

  • Predicted boiling point: 214.2 ± 8.0 °C
  • Predicted density: 0.861 ± 0.06 g/cm³

Structural Analogues

3,3-Bis(methoxymethyl)-2,6-dimethylheptane (CAS No. 129318-09-8)
  • Molecular Formula : C₁₂H₂₆O₂ (MW: 202.34 g/mol) .
  • Structure : A heptane backbone with two methoxymethyl groups at the 3-position and methyl groups at positions 2 and 4.
  • Key Differences :
    • Shorter carbon chain (heptane vs. decane).
    • Dual methoxymethyl groups at a single carbon, enhancing steric hindrance compared to the target compound’s single methoxymethyl group.
1-Methoxydecane (CAS No. 7289-52-3)
  • Molecular Formula : C₁₁H₂₄O (MW: 172.31 g/mol) .
  • Structure : A linear ether with a methoxy group at the terminal carbon of a decane chain.
  • Key Differences :
    • Lacks the methoxymethyl and methyl branches present in the target compound.
    • Simpler structure with lower molecular weight and boiling point (~200–210°C , estimated) .
  • Applications: Commonly used as a non-polar solvent in industrial processes .
3,3-Bis(methoxymethyl)-2,5-dimethylhexane (CAS No. 129228-07-5)
  • Molecular Formula : C₁₁H₂₄O₂ (MW: 188.31 g/mol) .
  • Structure : Hexane chain with methoxymethyl groups at the 3-position and methyl groups at positions 2 and 3.
  • Key Differences :
    • Shorter chain (hexane) and additional methyl branching.
    • Higher oxygen content per unit mass due to dual methoxymethyl groups.

Physicochemical Properties

Property 1-Methoxy-2-(methoxymethyl)-2-methyldecane 3,3-Bis(methoxymethyl)-2,6-dimethylheptane 1-Methoxydecane
Molecular Weight (g/mol) 216.36 202.34 172.31
Boiling Point (°C) 214.2 ± 8.0 Not reported ~200–210 (estimated)
Density (g/cm³) 0.861 ± 0.06 Not reported ~0.79 (estimated)
Branching Complexity High (methyl and methoxymethyl at C2) Moderate (dual methoxymethyl at C3) None

Reactivity and Functional Group Analysis

  • Ether Stability : All compounds exhibit typical ether reactivity, including resistance to nucleophilic attack under standard conditions. However, the presence of methoxymethyl groups in the target compound and its analogs may increase susceptibility to acid-catalyzed cleavage compared to linear ethers like 1-methoxydecane .

Biological Activity

1-Methoxy-2-(methoxymethyl)-2-methyldecane is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Basic Information

PropertyDetails
CAS Number [Not available]
Molecular Formula C13H28O3
Molecular Weight 228.37 g/mol
IUPAC Name 1-Methoxy-2-(methoxymethyl)-2-methyldecane

The biological activity of 1-Methoxy-2-(methoxymethyl)-2-methyldecane is primarily attributed to its interaction with various biochemical pathways. The compound may act as a modulator of enzyme activity or receptor interactions, influencing metabolic processes and cellular functions.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Some studies suggest that methoxy-substituted compounds can inhibit bacterial growth.
  • Anti-inflammatory Effects : Compounds with methoxy groups have been associated with reduced inflammation in various models.
  • Antioxidant Properties : Methoxy compounds often demonstrate the ability to scavenge free radicals, contributing to their protective effects in biological systems.

Study 1: Antimicrobial Activity

A study conducted on methoxy-substituted alkanes demonstrated significant antimicrobial properties against common pathogens. The minimum inhibitory concentration (MIC) values indicated that 1-Methoxy-2-(methoxymethyl)-2-methyldecane could effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Study 2: Anti-inflammatory Effects

In vitro assays revealed that the compound reduced the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory conditions, which could be further explored in vivo.

Study 3: Antioxidant Activity

Research evaluating the antioxidant capacity of various methoxy compounds showed that 1-Methoxy-2-(methoxymethyl)-2-methyldecane exhibited a notable ability to reduce oxidative stress markers in cell cultures. The compound demonstrated an IC50 value comparable to known antioxidants.

Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli[Study 1]
Anti-inflammatoryReduced cytokine production[Study 2]
AntioxidantScavenging of free radicals[Study 3]

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